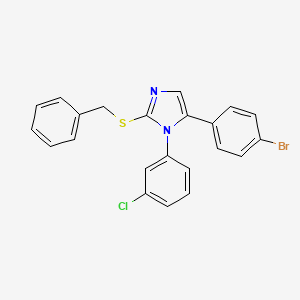
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C25H17ClF3N3O3 and its molecular weight is 499.87. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antibacterial Agents : A significant application of 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide derivatives is in the synthesis of antibacterial agents. Various derivatives have been synthesized and shown to possess notable antibacterial activity. For example, Ramalingam et al. (2019) synthesized derivatives of this compound and found them to exhibit significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Regioselective Synthesis : The compound is used in regioselective synthesis processes to discover new antibacterial agents. A study by Kundenapally, Domala, & Sreenivasulu (2019) involved the synthesis of 1,8-naphthyridine based derivatives using this compound, which were found to be potent against bacterial strains (Kundenapally, Domala, & Sreenivasulu, 2019).
Chemical Characterization and Synthesis : The compound is central to various chemical synthesis processes, where its derivatives have been characterized using IR, NMR, and Mass spectra. For example, Mogilaiah, Srinivas, & Sudhakar (2004) used it in the synthesis of 1,8-Naphthyridinyl-1,3,4-oxadiazoles, characterizing the compounds based on elemental analyses and screening for their antibacterial activity (Mogilaiah, Srinivas, & Sudhakar, 2004).
Photophysical, Electrochemical, and DNA-Binding Studies : This compound has also been studied for its photophysical, electrochemical, and DNA-binding properties. Bonacorso et al. (2018) synthesized fluorinated 1,8-naphthyridine-based boron complexes and investigated their properties, demonstrating their potential in further biological and chemical applications (Bonacorso et al., 2018).
Antimicrobial Screening : The compound and its derivatives have been used in synthesizing new molecules for antimicrobial screening. For instance, Mogilaiah, Vidya (2006) synthesized derivatives and tested them for antibacterial activity, finding some compounds with promising results (Mogilaiah & Vidya, 2006).
Microwave-Enhanced Synthesis : The compound has been used in microwave-enhanced synthesis processes. This method is efficient for creating derivatives with high purity, as shown in a study by Mogilaiah, Babu, & Prasad (2009) (Mogilaiah, Babu, & Prasad, 2009).
Propiedades
IUPAC Name |
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClF3N3O3/c1-14-9-10-17-23(35)18(22(34)15-5-4-6-16(26)11-15)12-32(24(17)30-14)13-21(33)31-20-8-3-2-7-19(20)25(27,28)29/h2-12H,13H2,1H3,(H,31,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPFRADCYRJHIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClF3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2414631.png)
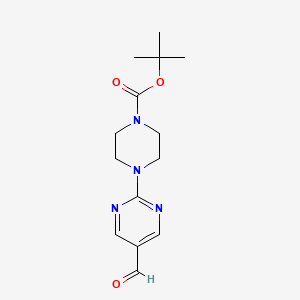
![2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2414636.png)
![2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2414637.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2414638.png)
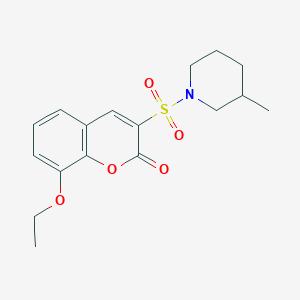
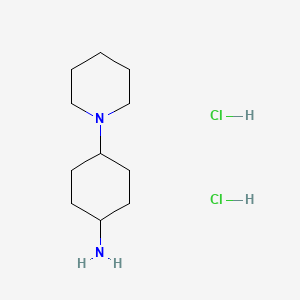
![Ethyl 3-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxochromene-2-carboxylate](/img/structure/B2414643.png)
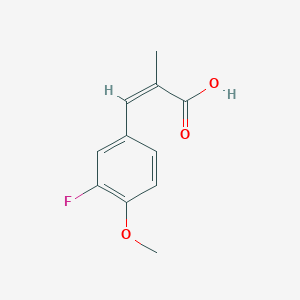
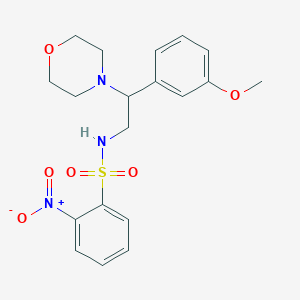

![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/no-structure.png)
